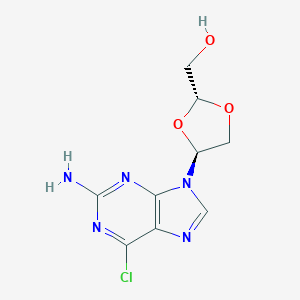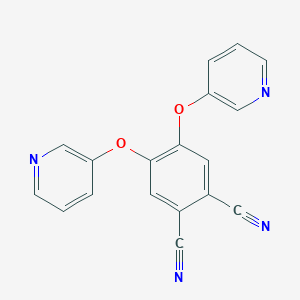
4,5-Di(3-pyridinyloxy)phthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Di(3-pyridinyloxy)phthalonitrile (DPN) is a synthetic compound used in scientific research to study the effects of estrogen receptors (ERs) on various biological processes. DPN is a selective ER modulator that binds to ERs with high affinity and specificity.
Mécanisme D'action
4,5-Di(3-pyridinyloxy)phthalonitrile binds to ERs with high affinity and specificity, activating their transcriptional activity. This leads to changes in gene expression that can have a wide range of effects on biological processes. 4,5-Di(3-pyridinyloxy)phthalonitrile has been shown to have a higher affinity for ERβ than ERα, which may contribute to its unique effects on biological processes.
Effets Biochimiques Et Physiologiques
4,5-Di(3-pyridinyloxy)phthalonitrile has been shown to have a wide range of effects on biological processes. It has been shown to increase bone density, improve cardiovascular health, and enhance cognitive function. 4,5-Di(3-pyridinyloxy)phthalonitrile has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-Di(3-pyridinyloxy)phthalonitrile in lab experiments is its high affinity and specificity for ERs. This allows researchers to study the effects of ERs on biological processes with greater precision. However, one limitation of using 4,5-Di(3-pyridinyloxy)phthalonitrile is its relatively short half-life, which can make it difficult to study the long-term effects of ER activation.
Orientations Futures
There are many future directions for research on 4,5-Di(3-pyridinyloxy)phthalonitrile. One area of interest is its potential use as a therapeutic agent for various diseases, including osteoporosis, cardiovascular disease, and cancer. Another area of interest is its potential use as a tool for studying the effects of ERs on various biological processes. Further research is needed to fully understand the mechanisms of action and potential applications of 4,5-Di(3-pyridinyloxy)phthalonitrile.
Méthodes De Synthèse
4,5-Di(3-pyridinyloxy)phthalonitrile is synthesized by reacting 4,5-dibromophthalonitrile with 3-hydroxypyridine in the presence of a palladium catalyst. The reaction produces 4,5-Di(3-pyridinyloxy)phthalonitrile as a white crystalline powder, which is purified by recrystallization.
Applications De Recherche Scientifique
4,5-Di(3-pyridinyloxy)phthalonitrile is used in scientific research to study the effects of estrogen receptors on various biological processes. It is a selective ER modulator that binds to ERs with high affinity and specificity. 4,5-Di(3-pyridinyloxy)phthalonitrile has been used to study the effects of ERs on bone density, cardiovascular health, and cognitive function.
Propriétés
Numéro CAS |
147699-68-1 |
|---|---|
Nom du produit |
4,5-Di(3-pyridinyloxy)phthalonitrile |
Formule moléculaire |
C18H10N4O2 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
4,5-dipyridin-3-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H10N4O2/c19-9-13-7-17(23-15-3-1-5-21-11-15)18(8-14(13)10-20)24-16-4-2-6-22-12-16/h1-8,11-12H |
Clé InChI |
OGVJGKXQSAQKMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CN=CC=C3 |
SMILES canonique |
C1=CC(=CN=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CN=CC=C3 |
Synonymes |
4,5-Bis(3-pyridinyloxy)phthalonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



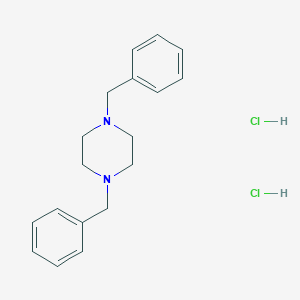
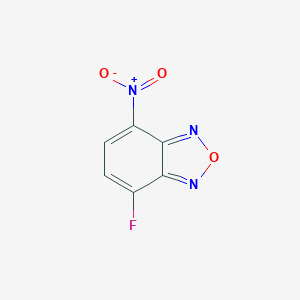
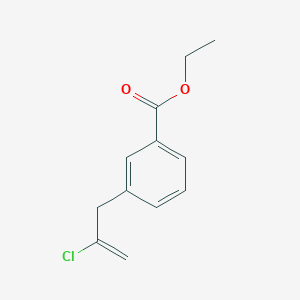
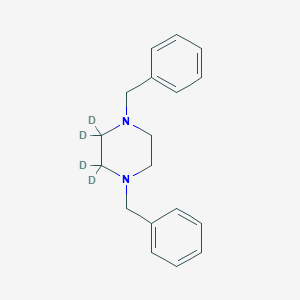
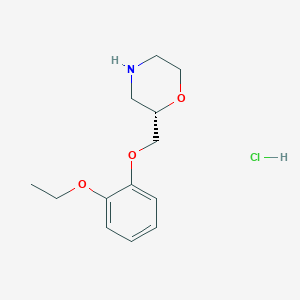
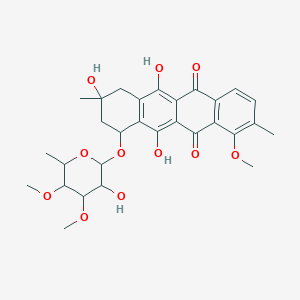
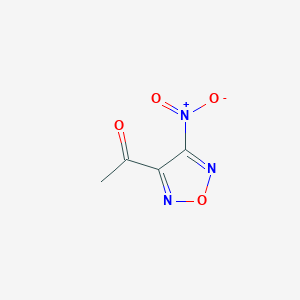

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
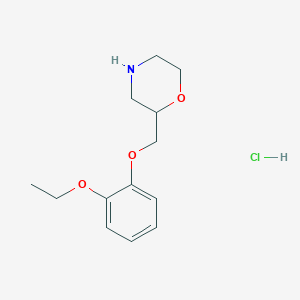
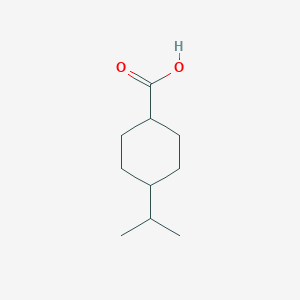
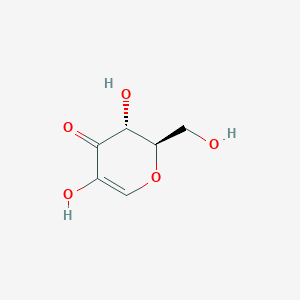
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
